4,1-Benzothiazepin-2(3H)-one, 1,5-dihydro-
Overview
Description
4,1-Benzothiazepin-2(3H)-one, 1,5-dihydro- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure. Compounds of this type are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,1-Benzothiazepin-2(3H)-one, 1,5-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of ortho-aminothiophenols with α-haloketones: This method involves the reaction of ortho-aminothiophenols with α-haloketones under basic or acidic conditions to form the benzothiazepine ring.
Condensation reactions: Another approach could involve the condensation of 2-aminothiophenol with β-dicarbonyl compounds.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Use of catalysts: Catalysts such as Lewis acids or bases can be employed to enhance the reaction rate and selectivity.
Controlled temperature and pressure: Maintaining specific temperatures and pressures to ensure the desired reaction pathway is followed.
Chemical Reactions Analysis
Types of Reactions
4,1-Benzothiazepin-2(3H)-one, 1,5-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzothiazepine ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Halogenated or alkylated benzothiazepines.
Scientific Research Applications
4,1-Benzothiazepin-2(3H)-one, 1,5-dihydro- has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4,1-Benzothiazepin-2(3H)-one, 1,5-dihydro- involves its interaction with specific molecular targets and pathways. This may include:
Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzothiazepines: Compounds with similar structures but different substituents on the benzothiazepine ring.
Benzodiazepines: Another class of heterocyclic compounds with similar pharmacological properties.
Thiazepines: Compounds containing a thiazepine ring, differing in the position of the sulfur and nitrogen atoms.
Uniqueness
4,1-Benzothiazepin-2(3H)-one, 1,5-dihydro- is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms, which can confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1,5-dihydro-4,1-benzothiazepin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c11-9-6-12-5-7-3-1-2-4-8(7)10-9/h1-4H,5-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGGWBCSSCRGPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2NC(=O)CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441357 | |
Record name | 4,1-Benzothiazepin-2(3H)-one, 1,5-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1128-46-7 | |
Record name | 1,5-Dihydro-4,1-benzothiazepin-2(3H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1128-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,1-Benzothiazepin-2(3H)-one, 1,5-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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